molecular formula C12H13F3 B055031 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene CAS No. 113947-86-7

2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene

Cat. No. B055031
CAS RN: 113947-86-7
M. Wt: 214.23 g/mol
InChI Key: YOPQPLOCSFDJEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions that are designed to introduce specific functional groups or to modify the molecular structure in a precise manner. For instance, the enynylation of 2-iodo-4-(phenylchalcogenyl)-1-butenes via intramolecular chelation leads to the synthesis of conjugated dienynes or trienynes, showcasing a method to construct complex molecules from simpler precursors (Shi, Le‐Ping Liu, & Jie Tang, 2005).

Molecular Structure Analysis

Molecular structure analysis often involves computational and spectroscopic techniques to determine the configuration and conformation of molecules. Studies such as quantum mechanical calculations and spectroscopic investigations provide insights into the structural parameters and vibrational frequencies of molecules, facilitating a deeper understanding of their behavior and reactivity (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

Chemical reactions involving 2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene and its derivatives can lead to a variety of products, depending on the conditions and reactants used. For example, crossed beam reactions of the phenyl radical with 1,2-butadiene highlight the complexity and the potential for synthesizing diverse molecular structures through carefully controlled reactions (Yang et al., 2014).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding its behavior in different environments and applications. The crystallographic structure of related compounds provides valuable information on the molecular arrangement and how it affects the overall properties of the material (Shi & Jian Jiang, 1999).

Scientific Research Applications

Reactivity and Addition Reactions

The study of reactivity towards π-bonds has shown interesting results, such as the stereospecific addition reactions. For instance, the reactivity of disilyne compounds with cis- and trans-butenes resulted in cis- and trans-3,4-dimethyl-1,2-disilacyclobutenes through a stereospecific manner. This reaction provides a novel route to isolable 1,2-disilabenzenes, demonstrating the utility of these compounds in synthesizing cyclic structures with potential application in materials science and organosilicon chemistry (Kinjo et al., 2007).

Synthesis of Functionalized Compounds

Compounds similar to "2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene" have been utilized in the synthesis of functionalized benzene and pyridine derivatives. Through Diels-Alder reactions, these compounds offer a pathway to synthesize trifluoromethyl-substituted benzenes, indicating their potential in creating building blocks for pharmaceuticals and agrochemicals with enhanced properties due to the trifluoromethyl group (Volle & Schlosser, 2002).

Nucleophilic Reactivity and Bond Formation

The nucleophilic reactivity of certain compounds toward aldehydes has been explored, demonstrating their potential in forming new carbon-carbon bonds. This research outlines the possibilities of creating complex organic molecules, which could be beneficial in the development of new materials or pharmaceuticals (Suzuki et al., 2007).

Polymerization Behavior

The anionic polymerization of related compounds has been investigated to understand the effect of substituents on polymerization behavior. This research is crucial for designing new polymers with specific properties, such as thermal stability or mechanical strength, by manipulating the molecular structure of the monomers (Ochiai et al., 2002).

Coordination Polymers and Material Science

The formation of novel silver(I) coordination polymers using bis(arylthio)ether ligands demonstrates the application of these compounds in material science. Such polymers, with varying dimensional frameworks, could have implications in catalysis, gas storage, or separation technologies due to their unique structural properties (Zheng et al., 2005).

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The specific safety and hazards of “2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene” are not mentioned in the sources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. The future directions for “2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene” are not specified in the sources .

properties

IUPAC Name

1-(3-methylbut-3-enyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3/c1-9(2)3-4-10-5-7-11(8-6-10)12(13,14)15/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPQPLOCSFDJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641209
Record name 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113947-86-7
Record name 1-(3-Methylbut-3-en-1-yl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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